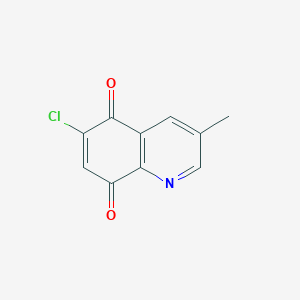

6-Chloro-3-methylquinoline-5,8-dione

Description

Overview of Quinoline-5,8-dione Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline-5,8-dione framework, also known as quinolinequinone, is a key component of several natural antibiotics and has been a focal point of research for its wide-ranging pharmacological properties. nih.govmdpi.com Compounds possessing this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal effects. nih.govmdpi.com The biological action of these molecules is often attributed to the ability of the quinone moiety to undergo redox cycling, leading to the generation of reactive oxygen species and interaction with various cellular targets. mdpi.com Structure-activity relationship studies have consistently highlighted that the quinoline-5,8-dione core is essential for the observed biological effects. mdpi.com

Significance of Halogenated and Alkylated Quinoline-5,8-diones as Bioactive Motifs

The introduction of halogen and alkyl substituents onto the quinoline-5,8-dione scaffold has proven to be a highly effective strategy for modulating and enhancing its biological activity.

Halogenated Derivatives: The presence of a halogen, such as chlorine, at various positions on the quinoline-5,8-dione ring can significantly influence the compound's electronic properties and its ability to interact with biological targets. For instance, 6,7-dichloroquinoline-5,8-dione (B1222834) has been utilized as a starting material for the synthesis of various derivatives with cytotoxic and DNA topoisomerase II inhibitory activity. nih.gov The substitution pattern of halogens can direct the regioselectivity of further chemical modifications, providing a route to novel and potent compounds. nih.gov

Rationale for In-depth Research on 6-Chloro-3-methylquinoline-5,8-dione

The specific compound, this compound, combines the key structural features of both halogenation and alkylation on the quinoline-5,8-dione scaffold. This unique combination warrants detailed investigation due to the potential for synergistic or novel biological activities arising from the interplay of the chloro and methyl substituents. Research into this specific molecule is driven by the hypothesis that the electron-withdrawing nature of the chlorine atom at the 6-position, coupled with the electron-donating and steric effects of the methyl group at the 3-position, could lead to a unique pharmacological profile.

Scope and Objectives of the Research Compendium

This research compendium aims to provide a comprehensive overview of the current knowledge surrounding this compound. The primary objectives are to:

Detail the synthetic routes for the preparation of this compound.

Summarize the reported biological activities, with a particular focus on its potential as an anticancer agent.

Elucidate the proposed mechanisms of action through which it exerts its biological effects.

Analyze the structure-activity relationships of related compounds to provide context for its bioactivity.

This article will strictly adhere to these objectives and will not include information outside of this defined scope.

Structure

2D Structure

3D Structure

Properties

CAS No. |

160196-24-7 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

6-chloro-3-methylquinoline-5,8-dione |

InChI |

InChI=1S/C10H6ClNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3 |

InChI Key |

ZMJIDBUZWFRABU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Methylquinoline 5,8 Dione and Its Analogues

Established Synthetic Pathways for Quinoline-5,8-diones

The synthesis of the quinoline-5,8-dione core is a well-established area of research, with several reliable methods reported in the literature. These methods often start from appropriately substituted quinolines or employ cyclization strategies to construct the heterocyclic system.

Approaches from 8-Hydroxyquinoline (B1678124) Precursors

A common and effective strategy for the synthesis of quinoline-5,8-diones involves the oxidation of 8-hydroxyquinoline precursors. ucc.ie This transformation can be achieved using various oxidizing agents. A patented method describes the preparation of quinoline-5,8-diones from 8-hydroxyquinolines through photo-oxidation in the presence of a sensitizer (B1316253). researchgate.net This process involves the oxidation of the 8-hydroxyquinoline with oxygen under actinic radiation in an organic solvent, which forms a hydroperoxide intermediate that subsequently decomposes to the desired quinoline-5,8-dione. researchgate.net

The use of photosensitizers like methylene (B1212753) blue and tetraphenylporphyrin (B126558) (TPP) has been shown to be effective in the photooxygenation of 8-hydroxyquinolines to their corresponding 5,8-diones. ucc.ie For instance, the photooxidation of 8-hydroxyquinoline using methylene blue as a photosensitizer has been reported to yield quinoline-5,8-quinone in moderate to good yields. ucc.ie

Furthermore, the synthesis of 7-amidoquinoline-5,8-dione has been accomplished starting from 8-hydroxyquinoline through a three-step sequence involving nitration, hydrogenation/acylation, and subsequent oxidation. researchgate.net These examples underscore the versatility of 8-hydroxyquinolines as key precursors for accessing a range of functionalized quinoline-5,8-diones.

Regioselective Substitution Reactions on Dihaloquinolinediones

The regioselective functionalization of pre-existing quinoline-5,8-dione systems, particularly dihalo-substituted derivatives, provides a powerful tool for creating diverse analogues. Research has demonstrated the synthesis of substituted chloroisoquinolinediones through reactions starting from 6,7-dichloroisoquinoline-5,8-dione, a structurally related system. google.com This suggests that selective substitution reactions on dihaloquinolinediones are feasible.

In a more directly relevant example, the synthesis of 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) has been reported. mdpi.com This highlights that regioselective manipulation of halogen and amino groups on the quinoline-5,8-dione core is achievable, allowing for the introduction of various substituents at specific positions. The ability to perform such regioselective substitutions is crucial for building a library of analogues for structure-activity relationship studies.

Targeted Synthetic Strategies for 6-Chloro-3-methylquinoline-5,8-dione

While a specific, detailed synthesis for this compound is not extensively documented in the reviewed literature, plausible synthetic routes can be proposed based on established methodologies for analogous compounds.

Direct Halogenation and Methylation Approaches

A direct approach to this compound could involve the selective chlorination and methylation of a suitable quinoline (B57606) precursor. The chlorination of quinoline and its derivatives has been shown to occur at the 5- and 8-positions under specific conditions. pjsir.org It is conceivable that starting with a 3-methylquinoline (B29099) precursor, a subsequent oxidation to the 5,8-dione followed by selective chlorination at the 6-position could yield the target compound.

Alternatively, starting with a pre-formed quinoline-5,8-dione, direct halogenation could be explored. The challenge in this approach lies in controlling the regioselectivity of the halogenation to favor the 6-position. The synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione suggests that chlorination of the quinone ring is a viable strategy. mdpi.com

Direct methylation of a chloro-substituted quinoline-5,8-dione at the 3-position presents another synthetic challenge. While N-methylation of quinoline systems is known, rsc.org direct C-methylation of the heterocyclic ring, especially in the presence of other functional groups, would require carefully chosen reagents and conditions to achieve the desired regioselectivity.

A plausible synthetic sequence could start from 4-chloro-2-methylaniline (B164923) and glycerol (B35011), which can be reacted in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822) to form 6-chloro-8-methylquinoline. nih.gov Subsequent oxidation of this intermediate could potentially yield the desired this compound, although the position of the methyl group in the starting material is at position 8, not 3. A different starting material, such as an appropriately substituted aniline (B41778), would be required for the synthesis of the 3-methyl isomer.

Sequential Functionalization from Precursor Quinoline-5,8-diones

A more controlled and likely more successful approach would involve the sequential functionalization of a precursor quinoline-5,8-dione. This strategy allows for the stepwise introduction of the required chloro and methyl groups, offering better control over the final structure.

One potential route could begin with the synthesis of a 3-methylquinoline-5,8-dione. This could be achieved through a Skraup synthesis using 3-methyl-p-aminophenol or a related aniline derivative, followed by oxidation. Subsequent selective chlorination of the 3-methylquinoline-5,8-dione at the 6-position would then yield the target compound. The success of this step would depend on the directing effects of the existing methyl group and the quinone carbonyls.

Another strategy could involve starting with a known quinoline-5,8-dione and introducing the methyl group at a later stage. For example, if a suitable leaving group is present at the 3-position of a 6-chloroquinoline-5,8-dione, a cross-coupling reaction with a methylating agent could be employed.

The concept of using an N-oxide as a directing group for the functionalization of the quinoline ring is a powerful tool in modern synthetic chemistry. researchgate.net This approach could potentially be adapted for the synthesis of the target compound by allowing for regioselective introduction of substituents.

Advanced Synthetic Transformations for Derivatization

Once the this compound core is synthesized, further derivatization can be explored to generate a library of related compounds. The reactivity of the quinone moiety and the potential for substitution on the aromatic ring provide several avenues for modification.

The synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones has been reported, demonstrating that the position adjacent to the chlorine atom can be functionalized. nih.gov This suggests that the this compound could undergo similar transformations at the 7-position.

Furthermore, the replacement of an amino group on the quinone ring with alkoxy groups has been described, indicating that nucleophilic substitution reactions on the quinone part of the molecule are possible. mdpi.com This opens up the possibility of introducing a variety of oxygen-based nucleophiles.

The modification of the substituent at the 2-position of 6,7-dichloro-5,8-quinolinedione has also been reported, mdpi.com and the derivatization of a 7-bromo-quinoline-5,8-dione has been achieved. mdpi.com These examples highlight the potential for further functionalization of the this compound scaffold at various positions, allowing for the fine-tuning of its properties.

Data Tables

Since a direct and detailed synthesis of this compound is not available in the searched literature, the following tables represent hypothetical data for plausible synthetic steps based on analogous reactions.

Table 1: Hypothetical Synthesis of 3-Methylquinoline-5,8-dione

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Methyl-p-aminophenol, Glycerol | H₂SO₄, Nitrobenzene, Heat | 3-Methyl-8-hydroxyquinoline | 65 |

| 2 | 3-Methyl-8-hydroxyquinoline | O₂, Methylene Blue, hv, CH₂Cl₂ | 3-Methylquinoline-5,8-dione | 70 |

Table 2: Hypothetical Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Methylquinoline-5,8-dione | N-Chlorosuccinimide (NCS), Acetic Acid | This compound | 55 |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Aminations, Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their application to haloquinolines and related structures allows for the introduction of aryl, heteroaryl, and amino groups, significantly expanding the chemical space accessible from a single precursor.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen (C-N) bonds by coupling amines with aryl halides. wikipedia.org It has become a preferred method over harsher techniques like the Goldberg reaction or standard nucleophilic aromatic substitution due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. nih.govyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been crucial for enhancing reaction efficiency and expanding the range of compatible substrates. youtube.com

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the reviewed literature, the reaction is widely applied to related chloro- and bromoquinolines. For instance, in the synthesis of a Cannabinoid Receptor 2 (CB₂) agonist, a piperidine (B6355638) derivative was successfully coupled with 3-bromo-6-chloroquinoline, demonstrating the feasibility of C-N bond formation at the quinoline core without affecting the chloro-substituent at another position under specific conditions. nih.gov The choice of catalyst, ligand, and base is critical and must be optimized for the specific quinoline-dione substrate, as the quinone moiety can be sensitive to the reaction conditions. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon (C-C) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, commercial availability of reagents, and low toxicity of boron-containing byproducts. organic-chemistry.org The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to give the C-C coupled product. wikipedia.orglibretexts.org

The Suzuki coupling has been effectively used to functionalize various halo-heterocycles, including quinolines. rsc.orgresearchgate.net The reactivity of the halogen is a key consideration, and reactions can be tailored to achieve selective coupling even on poly-halogenated systems. rsc.org For a substrate like this compound, a Suzuki coupling could introduce diverse aryl or vinyl substituents at the 6-position. The reaction conditions, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, PCy₃), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., toluene, dioxane, DMF), would require careful optimization to achieve high yields while preserving the quinone structure. wikipedia.orgorganic-chemistry.org

| Reaction Type | Halide Substrate (Example) | Coupling Partner | Catalyst/Ligand System (Examples) | Base (Examples) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide (e.g., 3-Bromo-6-chloroquinoline) | Primary/Secondary Amines | Pd(OAc)₂ / Xantphos; Pd₂(dba)₃ / BINAP | Cs₂CO₃, K₃PO₄, NaOtBu | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide (e.g., Chloroquinolines) | (Het)arylboronic acids | Pd(PPh₃)₄; Pd(OAc)₂ / PCy₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | wikipedia.orgorganic-chemistry.orgrsc.org |

Nucleophilic Aminations, Alkoxylations, and Thiolations

The electron-deficient nature of the quinone ring in this compound facilitates nucleophilic substitution reactions. The chlorine atom at the 6-position, as well as the activated 7-position, can be displaced by various nitrogen, oxygen, and sulfur nucleophiles.

Nucleophilic Amination: The reaction of quinoline-5,8-diones with amines can proceed via different pathways. Direct nucleophilic aromatic substitution (SₙAr) of the chlorine atom at C-6 is a potential route. More commonly reported for the quinoline-5,8-dione system is a Michael addition of the amine to the C-6 or C-7 position, followed by auto-oxidation of the resulting hydroquinone (B1673460) back to the substituted quinone. nih.gov This non-regioselective addition can lead to a mixture of C-6 and C-7 substituted products. For instance, the reaction of quinoline-5,8-dione with various anilines or indolyl-ethanamines in methanol (B129727) yields a mixture of the corresponding 6- and 7-amino derivatives. nih.gov Similarly, 7-amino-6-chloro-2-methylquinoline-5,8-dione has been synthesized, demonstrating that amination can occur at the adjacent C-7 position while retaining the C-6 chlorine. acs.orgcapes.gov.br

Nucleophilic Alkoxylation: The introduction of alkoxy groups onto the quinoline-5,8-dione core can also be achieved. In a notable example, 7-amino-2-methylquinoline-5,8-dione was converted to 7-alkoxy-2-methylquinoline-5,8-diones. acs.orgcapes.gov.br This transformation involves the replacement of an amino group by an alkoxy group, a reaction that provides a convenient route to these derivatives. acs.orgcapes.gov.br Direct displacement of the chlorine in this compound by alkoxides is also a feasible, though less documented, pathway.

Nucleophilic Thiolations: The reaction with sulfur nucleophiles can introduce sulfanyl (B85325) groups onto the quinone ring. These reactions typically proceed readily due to the high nucleophilicity of thiols. While specific studies on the thiolation of this compound were not found in the reviewed literature, the general reactivity of quinones suggests that reactions with thiols (R-SH) in the presence of a mild base would likely lead to the displacement of the chlorine atom, yielding 6-sulfanyl-3-methylquinoline-5,8-dione derivatives.

| Reaction Type | Substrate | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Amination | Quinoline-5,8-dione | Substituted anilines | 6- and 7-amino-quinoline-5,8-dione derivatives | nih.gov |

| Alkoxylation | 7-Amino-2-methylquinoline-5,8-dione | Alcohols (in acidic medium) | 7-Alkoxy-2-methylquinoline-5,8-diones | acs.orgcapes.gov.br |

| Aminomethylation | 6-Chloroquinoline-5,8-quinone | Primary amines / Paraformaldehyde | 7-Alkylaminomethyl-6-chloroquinoline-5,8-quinones | researchgate.net |

Oxidative Functionalization at Strategic Positions

Oxidative reactions are fundamental not only for the initial synthesis of the quinoline-5,8-dione core but also for subsequent functionalizations. The synthesis of the parent quinoline-5,8-dione itself is achieved through the oxidation of 5-hydroxyquinoline. A common and efficient method employs iodobenzene (B50100) diacetate (PIDA) in an acetonitrile/water mixture, which provides the dione (B5365651) in high yield. nih.gov This transformation is a key step in accessing the entire class of compounds.

Further oxidative functionalization of the pre-formed quinoline-dione ring is a more complex challenge. The electron-poor nature of the quinone system makes it less susceptible to electrophilic attack. However, specific reagents and conditions can enable functionalization. For example, reactions involving radical species or specific transition-metal-catalyzed C-H activation pathways could potentially introduce new functional groups. While direct oxidative functionalization of the this compound ring is not extensively detailed, research into the chemistry of quinones continues to explore such transformations to create novel analogues.

Green Chemistry Approaches in Quinoline and Quinone Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, strong acids, and high temperatures, leading to significant environmental concerns. tandfonline.comtandfonline.com

Modern approaches seek to overcome these limitations. Key green strategies applicable to the synthesis of precursors for this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). researchgate.nettandfonline.com

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and often improve yields compared to conventional heating. tandfonline.comijpsjournal.com

Alternative Catalysts: Developing and using recyclable or less toxic catalysts, such as p-toluenesulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate (B79036) (CAN), or even catalyst-free systems under specific conditions. researchgate.nettandfonline.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases efficiency and reduces waste. tandfonline.com

For example, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a compound containing an active methylene group, has been adapted to greener conditions. ijpsjournal.com Similarly, microwave-assisted Skraup synthesis has been performed using water as a solvent and glycerol as a dehydrating agent. tandfonline.com These sustainable methodologies are crucial for the large-scale and environmentally responsible production of quinoline-based compounds. The principles also extend to the synthesis of quinones, where the focus is on replacing stoichiometric heavy-metal oxidants with catalytic, aerobic oxidation systems. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-Chloro-3-methylquinoline-5,8-dione, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like HSQC and HMBC, provide unambiguous assignment of all proton and carbon signals. mdpi.commdpi.com

The ¹H NMR spectrum reveals distinct signals for the aromatic protons on the quinoline (B57606) ring system and the methyl group. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the quinoline core. The methyl protons typically appear as a singlet in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the dione (B5365651) moiety, the carbons of the aromatic ring, and the methyl carbon. chemicalbook.com The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing in the downfield region of the spectrum. mdpi.com

Table 1: NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.85 (d, J = 4.4 Hz) | 150.2 |

| H-4 | 7.30 (d, J = 4.4 Hz) | 121.9 |

| H-7 | 7.61 (dd, J = 8.9, 2.1 Hz) | 128.5 |

| CH₃ | 2.45 (s) | 21.8 |

| C-2 | 150.2 | |

| C-3 | 137.5 | |

| C-4 | 121.9 | |

| C-4a | 147.1 | |

| C-5 | 180.9 | |

| C-6 | 144.6 | |

| C-7 | 128.5 | |

| C-8 | 180.9 | |

| C-8a | 146.9 | |

| CH₃ | 21.8 |

Note: The provided data is a representative example based on similar structures and may not be the exact experimental values for this compound. Actual experimental values can vary based on the solvent and other experimental conditions. The assignments are based on general knowledge of quinoline chemistry and spectroscopic principles.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating the proton and carbon signals, confirming the connectivity of the molecular structure. mdpi.commdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. nist.govdergipark.org.tr

Key characteristic IR absorption bands include:

C=O stretching: Strong absorptions in the region of 1650-1700 cm⁻¹, characteristic of the two carbonyl groups in the quinone ring. rsc.orgmdpi.com

C=N and C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region, corresponding to the aromatic quinoline ring system.

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, indicating the presence of the chlorine substituent. dergipark.org.tr

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1650 - 1700 |

| C=N, C=C | Aromatic Ring Stretching | 1500 - 1600 |

| C-H | Aromatic Stretching | 3000 - 3100 |

| C-H | Methyl Stretching | 2850 - 2960 |

| C-Cl | Stretching | 600 - 800 |

Note: The provided data represents typical ranges for the indicated functional groups and may not be the exact experimental values.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. dergipark.org.trresearchgate.net The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or water, would show absorption maxima corresponding to π→π* and n→π* transitions within the conjugated quinone and aromatic ring systems. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the specific substitution pattern on the quinoline-5,8-dione core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. csic.es For this compound, HRMS provides an accurate mass measurement, which can be used to confirm the molecular formula (C₁₀H₆ClNO₂). rsc.org

In addition to the molecular ion peak, the mass spectrum also displays a characteristic fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information by revealing stable fragments and neutral losses. Common fragmentation pathways for quinoline derivatives may involve the loss of small molecules like CO, Cl, or HCN, as well as cleavage of the quinoline ring system. The analysis of these fragmentation patterns helps to corroborate the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

This technique can confirm the planarity of the quinoline-5,8-dione ring system and reveal the orientation of the methyl and chloro substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking, can be elucidated. This information is crucial for understanding the solid-state properties of the compound. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. nih.govresearchgate.net DFT calculations can elucidate the fundamental characteristics of 6-Chloro-3-methylquinoline-5,8-dione, offering insights into its structure, stability, and reactive nature. rsc.orgnih.govrsc.org

Molecular Geometry Optimization and Vibrational Frequency Analysis

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). For a related compound, 2-chloro-3-methylquinoline, DFT calculations have been used to determine its optimized structural parameters. nih.gov Similarly, studies on various quinoline (B57606) derivatives have successfully calculated bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. nih.gov

Vibrational frequency analysis is then performed on the optimized geometry. This not only confirms that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For example, in studies of methylquinolines, DFT calculations have helped assign specific vibrational modes, such as C-H stretching and -CH3 torsional modes.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For derivatives of 6,7-dichloro-5,8-quinolinedione, DFT studies have shown that the HOMO is often localized near substituents on the quinoline ring, while the LUMO is typically delocalized across the quinoline-5,8-dione scaffold. This distribution indicates that the system has good charge transfer capabilities, which is crucial for its chemical and biological interactions.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7 | LUMO-HOMO Energy Difference |

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

In studies of 6,7-dichloro-5,8-quinolinedione derivatives, MEP analysis revealed that negative potential regions are typically localized near the oxygen atoms of the dione (B5365651) moiety and the nitrogen atom of the quinoline ring. These areas are therefore the most likely sites for interaction with positive charges, such as protons or metal ions. This information is critical for understanding intermolecular interactions, including those with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds. nih.govglobalresearchonline.netarabjchem.org

For a series of quinoline derivatives, a 3D-QSAR model could be developed to predict their potential anticancer activity. mdpi.comnih.gov This involves aligning the molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). Statistical methods, such as Partial Least Squares (PLS), are then used to build a regression model. The resulting model, often visualized with contour maps, can highlight which structural features are favorable or unfavorable for activity, thereby guiding the design of more potent derivatives. While specific QSAR models for this compound were not identified, this approach is highly applicable to this class of compounds.

Molecular Docking Simulations with Proposed Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. researchgate.nettubitak.gov.trresearchgate.netnih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

For the related 6,7-dichloro-5,8-quinolinedione derivatives, molecular docking studies have been performed against the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a target in cancer therapy. These simulations showed that the quinolinedione scaffold fits into the active site of the enzyme. The binding is stabilized by specific interactions, such as hydrogen bonds between the dione's carbonyl groups and amino acid residues like Tyrosine, as well as hydrophobic interactions with residues like Phenylalanine and the FAD cofactor. Similar studies have been conducted on other quinoline-5,8-dione derivatives, identifying key interactions with target enzymes. scispace.comresearchgate.net For this compound, docking could reveal how the chloro and methyl substituents influence its binding affinity and selectivity for various protein targets.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Quinoline-dione Analog | NQO1 | -9.5 | Tyr126, His162 | Hydrogen Bond |

| Quinoline-dione Analog | NQO1 | -9.5 | Phe178, Trp106 | π-π Stacking / Hydrophobic |

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics and Binding Free Energies

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, analyze the persistence of key interactions, and calculate more accurate binding free energies. nih.govmdpi.com

In a typical MD simulation of a quinoline-dione derivative complexed with its target protein, the system is solvated in a water box and simulated for a period, often on the nanosecond scale. researchgate.net Analysis of the simulation trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and the ligand remains securely bound.

Interaction Dynamics: The persistence of hydrogen bonds and other interactions identified in docking can be tracked throughout the simulation, confirming their importance for binding.

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the free energy of binding, providing a more rigorous estimate of the ligand's affinity for the target than docking scores alone.

These simulations are crucial for validating docking results and providing deeper insight into the dynamic nature of the ligand-target interaction. researchgate.netnih.gov

Mechanistic Computational Studies of Reaction Pathways and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving quinoline-5,8-diones. While direct computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical investigations on closely related analogs. These studies provide critical insights into the electronic factors that govern the reactivity and selectivity of this class of compounds.

Predicted Reaction Pathways

The structure of this compound features several reactive sites susceptible to various transformations. The electron-deficient quinone ring is a prime target for nucleophilic additions, particularly Michael-type additions. Concurrently, the diene system within the quinoline framework can participate in cycloaddition reactions.

Nucleophilic Addition (Michael-Type Reaction):

The conjugated system of the quinone moiety makes it an excellent Michael acceptor. Computational studies on similar quinone systems consistently show that nucleophilic attack is a highly probable reaction pathway. nih.govresearchgate.net The regioselectivity of this attack is dictated by the electronic properties of the substituted quinone.

For this compound, the carbon atoms of the quinone ring (C5a, C6, C7, and C8a) are the primary sites for nucleophilic attack. DFT calculations on related halo-quinones and substituted quinazolines reveal that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the calculated atomic charges are key determinants of regioselectivity. mdpi.commdpi.com The carbon atom with the largest LUMO coefficient and the most positive partial charge will be the most electrophilic and, therefore, the most susceptible to nucleophilic attack.

In the case of this compound, the electron-withdrawing chloro group at the 6-position is expected to significantly influence the electronic distribution. Theoretical models predict that the carbon atom at the 7-position would be the most likely site for nucleophilic attack in a Michael-type addition, influenced by the strong inductive effect of the adjacent chloro group.

Cycloaddition Reactions:

The quinoline-5,8-dione scaffold can also act as a dienophile or a diene in cycloaddition reactions. Computational studies on the photochemical dearomative cycloadditions of quinolines have demonstrated that the regioselectivity is tunable by the substitution pattern on the quinoline ring. escholarship.orgnih.gov These studies have shown that the relative stability of the biradical intermediates, which can be predicted through computational modeling, is crucial in determining the final product. nih.gov

In a potential Diels-Alder reaction where this compound acts as the dienophile, the selectivity would be governed by the frontier molecular orbital (FMO) interactions. The electron-withdrawing nature of the quinone and the chloro substituent would lower the energy of the LUMO, making it more reactive towards electron-rich dienes.

Selectivity Analysis

Regioselectivity:

As mentioned, the regioselectivity of nucleophilic attack is a key aspect of the reactivity of this compound. DFT calculations on analogous systems provide a framework for predicting the most favorable reaction sites.

A summary of predicted regioselectivity based on computational models of similar compounds is presented in the interactive table below.

| Reaction Type | Predicted Major Regioisomer | Rationale |

| Michael Addition | Attack at C-7 | The strong electron-withdrawing effect of the adjacent chloro group at C-6 makes C-7 the most electrophilic carbon in the quinone ring. |

| Diels-Alder (as dienophile) | Dependent on diene | The regioselectivity will be determined by the specific electronic and steric properties of the reacting diene, with FMO theory being the guiding principle. |

Stereoselectivity:

In reactions that can lead to chiral products, such as certain cycloadditions or additions with chiral nucleophiles, computational modeling can predict the stereochemical outcome. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, resulting in an excess of one stereoisomer. For instance, in organocatalyzed Michael additions, DFT computations have been successfully used to elucidate the origins of enantioselectivity by comparing the energies of competing transition state structures. comporgchem.com

Detailed Research Findings from Analogous Systems

Computational studies on related quinones and heterocyclic compounds have yielded detailed insights that can be extrapolated to this compound.

Michael Additions to Quinones: DFT studies on the Michael addition of nucleophiles to quinones have elucidated the reaction mechanism, which often proceeds through a proton-assisted pathway. nih.gov The calculations of activation barriers and reaction energies for different potential pathways allow for the determination of the most likely mechanism. For example, in the addition of thiols to o-quinones, a free radical chain mechanism was identified through a combination of experimental and computational evidence, which explained the anomalous regiochemistry. acs.org

Cycloadditions of Quinolines: Theoretical investigations into the photochemical cycloadditions of substituted quinolines have revealed that the regioselectivity can be switched by altering the position of substituents on the quinoline ring. escholarship.orgnih.gov For instance, a methyl group at the 6-position of quinoline was found to favor the formation of the 5-to-8 cycloadduct due to better stabilization of the biradical intermediate through hyperconjugation. nih.gov This highlights the subtle electronic effects that can be captured by computational models.

The following interactive table summarizes key computational findings from studies on analogous systems.

| System Studied | Computational Method | Key Finding | Relevance to this compound |

| Catechol estrogen-3,4-quinones + dG | DFT (B3LYP) | Reaction proceeds via a proton-assisted Michael addition. nih.gov | Suggests a likely mechanism for nucleophilic additions. |

| Substituted Quinolines + Alkenes | DFT | Regioselectivity of cycloaddition is controlled by substituent position and solvent polarity. escholarship.orgnih.gov | Provides a framework for predicting cycloaddition outcomes. |

| 2,4-dichloroquinazoline + Amines | DFT | The carbon at the 4-position is the most susceptible to nucleophilic attack due to a higher LUMO coefficient and lower activation energy. mdpi.com | Highlights the importance of FMO analysis in predicting regioselectivity of nucleophilic substitution. |

| o-Quinones + Thiols | DFT (PBE0, ωB97X-D) | Reaction proceeds via a free radical chain mechanism, explaining the observed regiochemistry. acs.org | Indicates that alternative, non-intuitive reaction pathways should be considered and can be elucidated by computational methods. |

These computational investigations on related molecules provide a robust framework for understanding and predicting the reaction pathways and selectivity of this compound. Future dedicated theoretical studies on this specific compound will be invaluable in further refining these predictions and uncovering novel reactivity.

Structure Activity Relationship Sar Profiling of 6 Chloro 3 Methylquinoline 5,8 Dione Derivatives

Comprehensive Analysis of Substituent Effects at C-2, C-6, and C-7 Positions on Biological Activities

The biological profile of the 6-Chloro-3-methylquinoline-5,8-dione scaffold is profoundly influenced by substitutions at the C-2, C-6, and C-7 positions. Modifications at these sites can drastically alter potency, selectivity, and even the mechanism of action.

C-2 Position: The C-2 position is a key site for modification. For instance, in the related 6,7-dichloro-5,8-quinolinedione series, the introduction of a methyl group at the C-2 position was found to significantly impact biological activity and was associated with lower toxicity against normal cell lines compared to the unsubstituted counterpart. mdpi.com Further studies on this scaffold have shown that the enzymatic conversion rates by the NQO1 enzyme are dependent on the type of substituent at the C-2 position. mdpi.com The introduction of groups like formyl or hydroxyl at C-2 can create additional nucleophilic regions and may lead to the formation of extra hydrogen bonds with target enzymes. mdpi.com A review of 2-substituted quinolines highlights their broad anticancer activity across numerous cell lines, underscoring the importance of this position for biological efficacy. nih.gov In some metal complexes, the presence of a 2-methyl group on the quinolinedione ligand correlated with higher cytotoxicity. researchgate.net

C-6 and C-7 Positions: The C-6 and C-7 positions on the quinone ring are critical for activity, and their substitution patterns are a major focus of SAR studies. Structure-activity relationship research on natural antibiotics like Streptonigrin (B15502) has established that the 5,8-quinolinedione (B78156) scaffold is essential for biological effect, and modifications at C-6 and C-7 significantly modulate these properties. mdpi.com For example, 6-chloro analogues have been identified as particularly active in certain series of quinoline (B57606) derivatives. nih.gov The regiochemistry of substitution is crucial; nucleophilic substitution can occur at either C-6 or C-7, leading to distinct isomers with different biological profiles. The introduction of various arylamine groups at these positions has been explored, yielding compounds with potent activities. mdpi.com The synthesis of derivatives such as 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) and various 7-alkoxy-2-methylquinoline-5,8-diones demonstrates the feasibility and importance of modifications at the C-7 position to generate novel bioactive agents. acs.org

The following table summarizes the observed effects of various substituents on the biological activity of quinoline-5,8-dione derivatives.

Role of the Quinone Moiety and Aromatic System in Molecular Recognition and Biological Interaction

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, largely due to the combined properties of its quinone ring and the fused aromatic system. nih.govnih.gov

The quinone moiety is a key electrophilic and redox-active component. Its biological action is often mediated by its ability to undergo bioreduction. mdpi.com A primary mechanism involves the two-electron reduction of the quinone to a hydroquinone (B1673460) by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells. mdpi.com This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. researchgate.net The replacement of carbon atoms in a naphthoquinone core with nitrogen to form the quinoline-5,8-dione increases the oxidant character of the molecule, making it a more efficient substrate for reductase enzymes. researchgate.net Thus, the quinone ring is not merely a structural feature but an active participant in the compound's mechanism of action.

Influence of Chloro and Methyl Groups on Potency, Selectivity, and Metabolic Stability

The specific substituents of the parent compound, the chloro group at C-6 and the methyl group at C-3, have a profound conceptual influence on its biological profile.

The chloro group at the C-6 position is a potent modulator of activity. As a halogen, it is electron-withdrawing, which increases the electrophilicity and redox potential of the quinone ring. This can enhance its reactivity towards nucleophiles in biological targets and its efficiency as a substrate for reductase enzymes. In related heterocyclic scaffolds, a chloro substituent has been shown to enhance affinity for biological targets. mdpi.com Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. Its presence can also influence the lipophilicity of the molecule, affecting its transport across cell membranes. Studies on related compounds have shown that increasing the number of chloro substituents can lead to a considerable increase in cytotoxic activity. researchgate.net

The methyl group at the C-3 position, while not directly on the quinone ring, influences the molecule's properties through steric and electronic effects. Electronically, it is a weak electron-donating group, which can subtly modulate the electronic character of the pyridine (B92270) ring. Sterically, its presence can be crucial for orienting the molecule within a binding pocket, either by fitting into a specific hydrophobic pocket or by sterically clashing with certain residues to enhance selectivity for one target over another. Conceptually, the methyl group could play a role in metabolic stability by sterically hindering access of metabolic enzymes (e.g., cytochrome P450s) to adjacent positions on the quinoline ring, thereby increasing the compound's half-life.

Conformational Flexibility and Steric Effects on Biological Response

The core quinoline-5,8-dione structure is largely planar. This planarity is often a key requirement for effective intercalation between DNA base pairs or for fitting into flat aromatic binding sites on proteins. However, the substituents attached to this core introduce degrees of freedom and steric constraints.

Steric effects are significant, as demonstrated by derivatives with bulky groups. For example, introducing substituents at the ortho-position of a phenyl ring attached to a related quinoline scaffold was found to compromise antiplasmodial potency, suggesting that excessive steric bulk near the core can hinder optimal binding. nih.gov The size and shape of substituents at positions like C-2, C-6, and C-7 must be carefully considered to avoid unfavorable steric clashes with the target protein.

While the core is rigid, conformational flexibility of side chains is also important. Flexible linkers and side chains attached to the quinoline scaffold can allow the molecule to adopt the optimal conformation required for binding within a complex protein active site. This "lock and key" fit is essential for high-affinity interactions. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. Therefore, a balance is often sought. In some cases, creating more conformationally restricted or rigid analogues has been attempted to increase potency, though this has not always been successful, indicating that a certain degree of molecular flexibility can be necessary for a productive biological response.

Investigation of Molecular Mechanisms in Biological Systems in Vitro and Cellular Studies

Modulation of NAD(P)H:quinone Oxidoreductase 1 (NQO1) Activity and Redox Cycling

6-Chloro-3-methylquinoline-5,8-dione and its derivatives are notable for their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular redox processes. These compounds can act as substrates for NQO1, undergoing a two-electron reduction. This process can lead to a futile redox cycle, where the reduced hydroquinone (B1673460) form of the compound is rapidly oxidized back to the quinone, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This NQO1-dependent redox cycling is a critical mechanism behind the selective cytotoxicity of some quinolinediones in cancer cells, which often overexpress NQO1.

The interaction is competitive, with these compounds vying for the active site of the NQO1 enzyme. The efficiency of this interaction and the subsequent ROS production can be influenced by the specific substitutions on the quinoline-5,8-dione core. For instance, the presence of amino groups at the C-6 or C-7 positions has been shown to favorably impact binding to the NQO1 active site. nih.gov This targeted generation of oxidative stress within cancer cells represents a promising strategy for anticancer therapy. nih.gov

Derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the NQO1 enzyme, with their enzymatic conversion rates being dependent on the type of substituent at the C2 position. nih.gov Molecular docking studies have further illuminated the interactions between these derivatives and the NQO1 protein, indicating a strong binding affinity. nih.gov

Inhibition of Sphingosine (B13886) Kinase (SphK) Isoforms (SphK1, SphK2)

Recent studies have identified quinoline-5,8-dione derivatives as novel inhibitors of sphingosine kinases (SphK), specifically targeting both SphK1 and SphK2 isoforms. bldpharm.com Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, and their overexpression is linked to various cancers, promoting cellular proliferation and survival. bldpharm.com

A panel of investigational quinoline-5,8-diones demonstrated inhibitory activity against both SphK1 and SphK2, with many exhibiting dual effects. bldpharm.com For instance, certain derivatives with para-substitutions on an aryl ring linked to the core structure were identified as potent dual inhibitors. bldpharm.com The development of these inhibitors was inspired by a fragment-based approach, combining the quinoline-5,8-dione scaffold with structural elements from known SphK inhibitors like PF-543. bldpharm.com Molecular modeling of these novel compounds has shown favorable docking within the lipid-binding site of SphK1, suggesting a rational basis for their inhibitory activity and potential for further optimization. bldpharm.com

| Compound Type | Target Enzyme(s) | Observed Effect | Reference |

| Modified Quinoline-5,8-diones | SphK1, SphK2 | Dual inhibition | bldpharm.com |

| Pyrrolidine quinoline-5,8-dione | SphK1 | Improved binding efficacy | bldpharm.com |

Interactions with DNA Topoisomerases (e.g., Topo I, Topo II)

The quinoline-5,8-dione framework is also implicated in the inhibition of DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for this mechanism.

A series of 6-arylamino-7-chloro-quinazoline-5,8-diones, which share a similar chloro-dione quinoid structure, have been evaluated as novel inhibitors of human topoisomerase I (Topo I). mdpi.comnih.gov Molecular docking studies suggest that these compounds intercalate between the DNA base pairs at the enzyme's cleavage site, stabilizing the Topo I-DNA cleavable complex and thereby inhibiting the resealing of the DNA strand. mdpi.comnih.gov The orientation of the intercalated compound appears to be critical for its inhibitory activity. mdpi.comnih.gov

Furthermore, substituted chloroisoquinolinediones have demonstrated inhibitory activity against topoisomerase II (Topo II). A plasmid cleavage assay revealed that many of these compounds could inhibit Topo II activity, with some showing potent effects. Interestingly, these compounds were found to be inactive against Topo I, suggesting a degree of selectivity.

Inhibition of Protein Phosphatases (e.g., Cdc25B)

Derivatives of 5,8-quinolinedione (B78156) have been identified as potent inhibitors of the cell division cycle 25 (Cdc25) family of protein phosphatases. These dual-specificity phosphatases are key regulators of the cell cycle, and their overexpression is common in many human cancers. A study focusing on 6-regioisomeric 5,8-quinolinediones bearing morpholin alkylamino side chains found that these compounds exhibited significant antiproliferative activity against colorectal cancer cells. One particular compound from this series was shown to inhibit CDK1 dephosphorylation, a direct downstream target of Cdc25. This inhibition leads to cell cycle arrest and the induction of apoptosis, highlighting the potential of this class of compounds to target cancer by disrupting critical cell cycle checkpoints.

Antimicrobial Action Mechanisms (e.g., Dihydropteroate (B1496061) Synthase, LpxC)

While the quinoline (B57606) core is a well-established pharmacophore in many antimicrobial agents, specific studies detailing the mechanism of action of this compound against key bacterial enzymes like dihydropteroate synthase (DHPS) and LpxC are not extensively documented in currently available literature. DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway and the target of sulfonamide antibiotics. bldpharm.com LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Although research has focused on developing inhibitors for these enzymes, a direct link to this compound has not been established. Further investigation is required to determine if this compound exerts its antimicrobial effects, if any, through the inhibition of these specific targets.

General Insights into Cellular Pathway Perturbations (e.g., cell cycle effects, mitochondrial dysfunction)

The cellular consequences of treatment with quinoline-5,8-dione derivatives extend to broad perturbations of cellular pathways, most notably leading to cell cycle arrest and mitochondrial dysfunction.

Structurally related compounds have been shown to induce a remarkable arrest of the cell cycle. For instance, a 6-regioisomeric 5,8-quinolinedione derivative was observed to block S-phase progression and cause an accumulation of cells in the G2/M phase in different colorectal cancer cell lines. Similarly, a synthesized derivative of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was also found to induce cell cycle arrest at the G2/M phase.

This cell cycle arrest is often linked to the induction of apoptosis through a mitochondrial-mediated pathway. Mechanistic studies on transition metal complexes containing 6,7-dichloro-2-methyl-5,8-quinolinedione have suggested that these compounds induce cancer cell death via mitochondrial dysfunction. Furthermore, a chloro-methoxy-methyl-indolo[2,3-b]quinoline derivative was shown to promote the production of reactive oxygen species, lead to a reduction in mitochondrial membrane potential, and ultimately trigger apoptosis. This highlights a common mechanistic theme where the chemical properties of the quinoline-dione scaffold contribute to mitochondrial stress, a key event in programmed cell death.

| Cellular Effect | Cell Lines | Compound Type | Reference |

| S-phase and G2/M arrest | DLD1, HCT116 | 6-regioisomeric 5,8-quinolinedione | |

| G2/M phase arrest | HCT116, Caco-2 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | |

| Mitochondrial Dysfunction | HeLa, MCF-7, Hep-G2, T-24, SK-OV-3 | Transition metal complexes with 6,7-dichloro-2-methyl-5,8-quinolinedione |

Broader Applications and Chemical Biology Context

Utility as Precursors for Complex Natural Product Synthesis (e.g., Lavendamycin (B1674582), Streptonigrin (B15502) Analogues)

The quinoline-5,8-dione framework is the cornerstone of several complex natural products known for their potent antitumor and antibiotic properties, most notably lavendamycin and streptonigrin. The synthesis of analogues of these natural products is a significant area of research aimed at developing new therapeutic agents with improved efficacy and reduced toxicity. nih.govresearchgate.net 6-Chloro-3-methylquinoline-5,8-dione and its derivatives are valuable precursors in these synthetic endeavors.

The general strategy for the synthesis of lavendamycin and streptonigrin analogues often involves the construction of the quinoline-5,8-dione core, which is then elaborated with the requisite side chains. uca.fr The presence of the chloro and methyl substituents on the this compound scaffold provides specific steric and electronic properties that can influence the reactivity of the molecule and the biological activity of the final product. For instance, methods have been developed for the synthesis of 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876), a key intermediate for accessing various analogues. acs.org

The development of synthetic routes to these complex molecules allows for the creation of libraries of analogues that can be screened for enhanced biological activity. nih.gov By modifying the substituents on the quinoline-5,8-dione ring, researchers can fine-tune the pharmacological properties of the resulting compounds.

Scaffold for Fragment-Based Drug Discovery Research

The quinoline-5,8-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.gov This makes it an attractive starting point for fragment-based drug discovery (FBDD), a method that uses small, low-complexity molecules (fragments) to identify new lead compounds.

While specific studies focusing on this compound as a fragment are not extensively documented, the broader class of quinoline-5,8-diones has been widely explored. The rigid, planar structure of the quinoline-5,8-dione core provides a well-defined three-dimensional shape that can be decorated with various functional groups to optimize interactions with a target protein. nih.govresearchgate.net

The antiproliferative activity of various quinoline-5,8-dione derivatives has been investigated against numerous cancer cell lines, demonstrating the therapeutic potential of this scaffold. nih.govresearchgate.net The chloro and methyl groups of this compound can serve as handles for further chemical modification, allowing for the generation of a diverse library of compounds for screening in FBDD campaigns.

Chemo-Sensor Development Based on the Quinoline-5,8-dione Core

The quinoline (B57606) ring system is a well-known fluorophore and chromophore, and its derivatives have been extensively used in the development of chemosensors for the detection of various analytes, including metal ions and anions. nih.govuca.frnih.gov The quinoline-5,8-dione core, with its electron-deficient quinone ring, possesses unique electronic and photophysical properties that can be exploited for sensing applications.

The binding of an analyte to a quinoline-based sensor can induce changes in its fluorescence or color, allowing for visual or spectroscopic detection. researchgate.netnih.gov For example, quinoline-based fluorescent chemosensors have been developed for the selective detection of Zn(II) ions. researchgate.net Similarly, colorimetric chemosensors based on quinoline derivatives have been designed for the detection of fluoride (B91410) and cyanide ions. nih.govuca.fr

While specific research on this compound as a chemosensor is limited, the inherent properties of the quinoline-5,8-dione scaffold suggest its potential in this area. The chloro and methyl substituents can modulate the electronic properties of the quinone ring, potentially influencing its selectivity and sensitivity towards specific analytes.

Coordination Chemistry with Metal Centers and Resulting Ligand Transformations

The nitrogen atom in the quinoline ring and the oxygen atoms of the quinone moiety in this compound are potential coordination sites for metal ions. The coordination chemistry of quinoline derivatives is a rich and diverse field, with applications in catalysis, materials science, and medicine. researchgate.net

The complexation of quinoline-5,8-diones with metal centers can lead to interesting ligand transformations. For instance, the coordination of 6,7-dichloro-5,8-quinolinedione to metal ions in protic solvents has been shown to result in the conversion of the para-quinone to an ortho-quinone derivative. nih.gov Such transformations can significantly alter the electronic and steric properties of the ligand, and consequently, the chemical and physical properties of the resulting metal complex. The study of these coordination complexes provides insights into the fundamental reactivity of the quinoline-5,8-dione scaffold and can lead to the development of new catalysts and materials.

Role in Studying Biological Redox Processes

Quinones are a class of organic compounds that are intimately involved in biological redox processes, including electron transport chains and oxidative stress. The quinoline-5,8-dione scaffold is a substrate for various oxidoreductase enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov

NQO1 is an enzyme that is often overexpressed in cancer cells and is involved in the detoxification of quinones. However, some quinones can be bioactivated by NQO1 to generate reactive oxygen species (ROS), leading to selective cytotoxicity in cancer cells. mdpi.com This makes NQO1 a promising target for the development of anticancer drugs.

Novel amino-quinoline-5,8-dione derivatives have been designed and synthesized as NQO1 inhibitors with potent antiproliferative activities. mdpi.com These compounds can modulate the intracellular redox state and induce apoptosis in cancer cells. The study of the interaction between this compound and its derivatives with NQO1 and other redox-active enzymes can provide valuable insights into the mechanisms of oxidative stress and the development of new cancer therapies.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Advanced Derivatives

A significant area of future research lies in the development of innovative and environmentally benign synthetic methodologies for 6-chloro-3-methylquinoline-5,8-dione and its advanced derivatives. Traditional synthetic protocols are often being replaced by greener approaches that minimize waste, reduce solvent consumption, and lower energy input. researchgate.net

Key strategies for sustainable synthesis include:

Catalyst-Free and One-Pot Reactions: Microwave-assisted, catalyst-free, one-pot multi-component condensation reactions have shown promise for the efficient synthesis of quinoline (B57606) derivatives with excellent yields in shorter reaction times compared to classical methods. tandfonline.com

Green Catalysts and Solvents: The use of reusable and environmentally friendly catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate (B79036), and amberlyst-15 is gaining traction. researchgate.nettandfonline.com Furthermore, employing green solvents like ethanol (B145695), water, or aqueous polyethylene (B3416737) glycol (PEG-400) aligns with the principles of sustainable chemistry. tandfonline.comijpsjournal.com

Photooxygenation: Photo-oxidation of 8-hydroxyquinolines in the presence of a sensitizer (B1316253) presents a high-yield method for producing quinoline-5,8-diones. researchgate.netgoogle.com This approach avoids harsh oxidizing agents and can be a cleaner alternative for the synthesis of this compound precursors.

Integration of Advanced Computational Approaches for Precise Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds. For this compound derivatives, advanced computational approaches are crucial for rational design and optimization.

Key computational methods include:

| Computational Method | Application in Quinoline-5,8-dione Research | Key Findings/Predictions |

| Quantitative Structure-Activity Relationship (QSAR) | To derive models that correlate the structural features of quinoline-5,8-dione derivatives with their biological activities, such as anti-proliferative and anti-inflammatory effects. dergipark.org.tr | Electronegativity, van der Waals volume, and electron density have been identified as pivotal parameters influencing the antituberculosis activity of quinolinone-based compounds. nih.govnih.gov |

| Molecular Docking | To predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes like NAD(P)H:Quinone Oxidoreductase 1 (NQO1). researchgate.netmdpi.com | Docking studies can reveal key interactions, such as hydrogen bonding and π-π stacking, that are crucial for binding affinity and can guide the design of more potent inhibitors. researchgate.net |

| Density Functional Theory (DFT) | To calculate quantum chemical parameters and map the molecular electrostatic potential (MEP), which helps in understanding the reactivity and interaction sites of the molecule. mdpi.comnih.gov | MEP maps can identify nucleophilic regions, often localized near the nitrogen atom and carbonyl groups, which are important for biological interactions. mdpi.com |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and conformational changes. nih.govresearchgate.net | MD simulations can confirm the stability of interactions predicted by molecular docking and provide a more accurate estimation of binding free energies. researchgate.net |

The primary challenge is to develop highly accurate and validated predictive models that can reliably screen virtual libraries of this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Exploration of Undiscovered Biological Targets and Complex Pathways

While quinoline-5,8-diones are known to interact with targets like DNA topoisomerase II and NAD(P)H:Quinone Oxidoreductase 1 (NQO1), a vast landscape of potential biological targets remains unexplored. nih.govnih.gov Future research should focus on identifying novel molecular targets and elucidating the complex signaling pathways modulated by this compound.

The mechanism of action for many quinoline-containing drugs, such as the antimalarial chloroquine, involves accumulation in acidic cellular compartments and interference with metabolic processes like hemoglobin digestion in parasites. nih.govdrugbank.com Similar mechanisms, as well as novel ones, could be at play for this compound.

The exploration of new targets can be facilitated by:

Chemical Proteomics: To identify protein partners that directly interact with this compound.

Phenotypic Screening: To observe the effects of the compound on cellular models and then work backward to identify the responsible target.

Transcriptomic and Metabolomic Analyses: To understand the global changes in gene expression and metabolite levels induced by the compound, providing clues about the affected pathways.

A significant challenge will be to validate these newly identified targets and to understand the intricate network of interactions through which this compound exerts its biological effects.

Design of Highly Selective and Potent Derivatives with Optimized Biological Profiles

The therapeutic potential of this compound can be significantly enhanced by designing derivatives with high selectivity for their intended biological target and optimized pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor. nih.govgeorgiasouthern.edu

SAR studies on various quinoline derivatives have revealed key structural features that govern their activity. For instance, substitutions at different positions on the quinoline ring can dramatically influence potency and selectivity. acs.orgacs.org For quinoline-5,8-diones, modifications at the C2, C6, and C7 positions are known to significantly impact their biological properties. nih.govmdpi.com

Future design strategies should focus on:

Targeted Modifications: Introducing specific functional groups to enhance interactions with the target protein, guided by computational modeling.

Hybrid Molecules: Conjugating the this compound scaffold with other bioactive molecules to create hybrid compounds with dual or enhanced activity. mdpi.compsu.edu

Stereochemistry: Investigating the role of stereoisomers, as different enantiomers or diastereomers can exhibit distinct biological activities and potencies. acs.org

The challenge lies in achieving a delicate balance between potency, selectivity, and drug-like properties, such as solubility and metabolic stability, to produce derivatives with favorable therapeutic windows.

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. openaccessjournals.com

Key approaches include:

| Technique | Application |

| High-Throughput Screening (HTS) | Rapidly screening large libraries of quinoline-5,8-dione derivatives against a specific biological target or in a phenotypic assay to identify initial "hits." acs.org |

| Combinatorial Chemistry | Systematically generating large and diverse libraries of this compound analogs by varying substituents at multiple positions on the scaffold. openaccessjournals.comnih.gov |

The integration of HTS and combinatorial chemistry allows for the rapid identification of lead compounds from a large pool of candidates, significantly accelerating the early stages of drug discovery. The primary challenge is the development of robust and cost-effective HTS assays that are relevant to the desired therapeutic area.

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique chemical structure of this compound makes it a candidate for applications beyond traditional pharmacology, particularly in the emerging fields of chemical biology and material science.

Potential future applications include:

Chemical Biology Probes: The fluorescent properties inherent in some quinoline derivatives can be harnessed to develop probes for imaging specific biological processes or tracking the localization of the molecule within cells. nih.gov

Material Science: The ability of quinoline derivatives to coordinate with metal ions suggests their potential use in the development of novel coordination polymers with interesting structural and functional properties, such as luminescence. nih.gov

The challenge in this area is to rationally design and synthesize derivatives of this compound with tailored photophysical or coordination properties suitable for these advanced applications. This requires a multidisciplinary approach that combines synthetic chemistry, photophysics, and materials science.

Conclusion

Summary of Key Research Findings on 6-Chloro-3-methylquinoline-5,8-dione and its Context

This compound is a distinct chemical entity within the broader family of quinoline-5,8-diones. While specific research on this compound is nascent, its structural features—a quinoline-5,8-dione core substituted with a chlorine atom and a methyl group—place it in a class of compounds known for significant biological activities, particularly in the realm of anticancer and antimicrobial research. nih.govacs.org The presence of these specific substituents is predicted to modulate its electronic properties and reactivity, making it a compound of interest for further investigation.

Significance of the Compound in Advancing Quinoline-5,8-dione Research

The study of this compound is significant as it contributes to the systematic exploration of the chemical space of quinoline-5,8-diones. By providing a new data point in the structure-activity relationship landscape, research on this compound can help to elucidate the influence of specific substituents on biological efficacy and selectivity. This knowledge is crucial for the rational design of more potent and targeted therapeutic agents based on the quinoline-5,8-dione scaffold.

Outlook on Future Potential and Impact in Academic Research

The future potential of this compound in academic research is considerable. There is a clear need for the development of robust synthetic methodologies to make this compound more accessible for study. Comprehensive biological screening, coupled with mechanistic investigations and computational modeling, will be pivotal in uncovering its therapeutic potential. The exploration of this and related compounds is expected to have a lasting impact on the field of medicinal chemistry by expanding the library of bioactive quinoline-5,8-diones and deepening our understanding of their mechanism of action, which could ultimately lead to the development of novel drug candidates.

Q & A

Q. How do steric and electronic effects influence the regioselectivity of functionalization reactions in this compound?

- Methodological Answer : Hammett plots correlate substituent σ values with reaction rates (e.g., electrophilic substitution at C-5 vs. C-8). Steric maps (Mayer bond orders) from DFT calculations identify hindered sites. Experimental validation involves synthesizing regioselectively substituted analogs (e.g., nitro or methoxy groups) and comparing yields via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products